molecular formula C9H6ClNO2S2 B1417006 2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1152605-21-4

2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1417006
CAS No.: 1152605-21-4
M. Wt: 259.7 g/mol
InChI Key: VDXCPXOXILZYNC-UHFFFAOYSA-N
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Description

2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is a complex organic compound that features a chlorinated thiophene ring and a thiazole ring, connected via an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The chlorothiophene moiety is then introduced via a substitution reaction, followed by the addition of the acetic acid group through esterification or direct carboxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of biochemical assays or as a probe to study biological pathways.

    Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chlorothiophen-2-yl)acetic acid: Similar in structure but lacks the thiazole ring.

    2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid: Similar but with an ethoxy linkage instead of a thiazole ring.

    (5-Chlorothiophen-2-yl)methanamine: Similar but with an amine group instead of an acetic acid moiety.

Uniqueness

2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both the chlorothiophene and thiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(5-chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S2/c10-7-2-1-6(15-7)9-11-5(4-14-9)3-8(12)13/h1-2,4H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXCPXOXILZYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 3
2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 5
2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

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